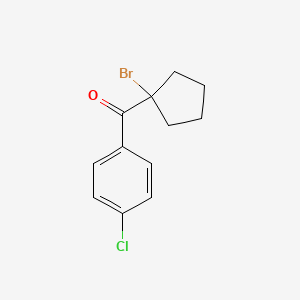

![molecular formula C8H6N2O2 B571293 Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 112766-33-3](/img/structure/B571293.png)

Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles .

Synthesis Analysis

The synthesis of unsymmetrically tetrasubstituted NH-pyrroles uses a consecutive chemoselective double cyanation . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . A metal-free method is used for the synthesis .Molecular Structure Analysis

Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles . These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .科学的研究の応用

Fluorescent Chemical Sensors : New derivates of pyrrolo[1,2-c]pyrimidine have been synthesized for use in fluorescent chemical sensors. These compounds exhibit significant fluorescence quenching and high quantum yields, suggesting their potential in practical applications as fluorescent chemical sensors (Tatu et al., 2017).

Antitumor Agents : Pyrrolo[1,2-a]pyrimidine derivatives have been investigated as antitumor agents. For instance, a specific compound designed as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) showed promising results against tumor cell lines, suggesting its utility as a cancer therapeutic (Gangjee et al., 2000).

Synthesis of Heterocyclic Compounds : Pyrrolo[1,2-a]pyrimidine compounds have been synthesized for potential use in creating new heterocyclic compounds. These serve as key intermediates for various organic and pharmaceutical applications (Abe, 1987).

Targeted Antitumor Agents : Certain pyrrolo[2,3-d]pyrimidine derivatives have shown promise in targeted antitumor therapy. They demonstrate selective cellular uptake and inhibition of key enzymes in purine nucleotide biosynthesis, making them suitable for cancer treatment (Wang et al., 2013).

Preparation of Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Amides : A novel synthesis route for pyrrolo[2,3-d]pyrimidine-6-carboxylic acid amides, which are promising reagents for the preparation of heterocyclic rings, has been developed. These compounds have potential applications in pharmaceuticals and organic chemistry (Muzychka et al., 2013).

Chiral Source for Enantioselective Synthesis : Pyrrolo[1,2-a]pyrimidine derivatives have been used as a chiral source in the enantioselective synthesis of heterocycles, highlighting their importance in the field of asymmetric synthesis and drug development (Fülöp et al., 2008).

PARP-1 Inhibitors : Certain pyrrolo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair. These compounds may have significant applications in cancer treatment and other pharmacological areas (Shipilovskikh & Rubtsov, 2019).

RNA Structure Monitoring : Pyrrolo-C, a fluorescent analog of cytidine, has been used to study RNA structure and dynamics. Its fluorescent properties make it a versatile probe for a broad range of buffer conditions, useful in biochemical and molecular biology research (Tinsley & Walter, 2006).

将来の方向性

特性

IUPAC Name |

pyrrolo[1,2-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-4-9-7-2-1-3-10(7)5-6/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLAUFPCYXSVEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680918 |

Source

|

| Record name | Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112766-33-3 |

Source

|

| Record name | Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

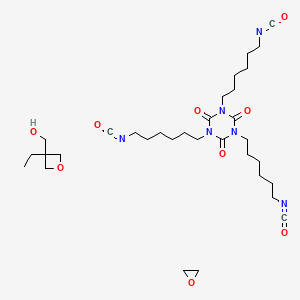

![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)

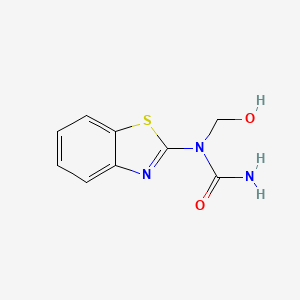

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

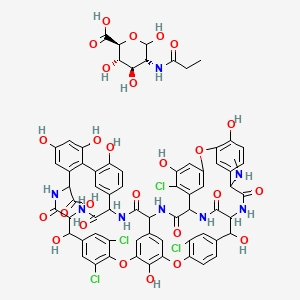

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)